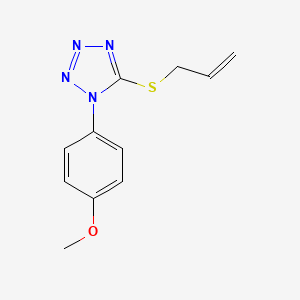![molecular formula C12H13N3O3 B14946712 ethyl (2-oxo-2,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate](/img/structure/B14946712.png)
ethyl (2-oxo-2,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(2-OXO-2,5-DIHYDRO-1H-PYRIDO[2,3-B][1,4]DIAZEPIN-4-YL)ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrido[2,3-b][1,4]diazepine core, which is a fused ring system combining pyridine and diazepine rings. The presence of an ethyl ester group further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
The synthesis of ETHYL 2-(2-OXO-2,5-DIHYDRO-1H-PYRIDO[2,3-B][1,4]DIAZEPIN-4-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-b][1,4]diazepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
ETHYL 2-(2-OXO-2,5-DIHYDRO-1H-PYRIDO[2,3-B][1,4]DIAZEPIN-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a base like sodium hydroxide.
Aplicaciones Científicas De Investigación
ETHYL 2-(2-OXO-2,5-DIHYDRO-1H-PYRIDO[2,3-B][1,4]DIAZEPIN-4-YL)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(2-OXO-2,5-DIHYDRO-1H-PYRIDO[2,3-B][1,4]DIAZEPIN-4-YL)ACETATE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to the death of cancer cells. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
ETHYL 2-(2-OXO-2,5-DIHYDRO-1H-PYRIDO[2,3-B][1,4]DIAZEPIN-4-YL)ACETATE can be compared with other similar compounds, such as:
Pyrido[2,3-b][1,4]diazepine Derivatives: These compounds share the same core structure but may have different functional groups, leading to variations in their chemical and biological properties.
Indole Derivatives: Indole derivatives also contain a fused ring system and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are used in various therapeutic applications, including antifungal and anticancer treatments.
The uniqueness of ETHYL 2-(2-OXO-2,5-DIHYDRO-1H-PYRIDO[2,3-B][1,4]DIAZEPIN-4-YL)ACETATE lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 2-(2-oxo-1,5-dihydropyrido[2,3-b][1,4]diazepin-4-yl)acetate |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(17)7-8-6-10(16)15-9-4-3-5-13-12(9)14-8/h3-6H,2,7H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
IFMBLMATADCKRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=O)NC2=C(N1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B14946640.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946641.png)
![1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14946661.png)
![(4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14946665.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-bromobenzoate](/img/structure/B14946669.png)
![Methyl 2-[(1,1,1-trifluoro-2,3-dimethoxy-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946682.png)
![3-phenyl-4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B14946690.png)
![2,6-difluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B14946695.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B14946709.png)
![(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14946718.png)

![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14946731.png)
